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molecular formula C19H18ClNO2 B1407734 1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline CAS No. 1409965-02-1

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline

Cat. No. B1407734
M. Wt: 327.8 g/mol
InChI Key: FCQZPYPXIZOODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957203B2

Procedure details

A solution of 3-(4-isopropoxyphenyl)-6-methoxyisoquinolin-1(2H)-one (3.5 g, 11.31 mmol) in POCl3 (11 ml) was refluxed for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (2.5 g, 67.4%) as pale yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.06-8.04 (d, J=8 Hz, 1H), 8.03-8.01 (d, J=8 Hz, 2H), 7.81 (s, 1H), 7.22-7.20 (d, J=8 Hz, 1H), 7.00 (s, 1H), 6.99-6.97 (d, J=8 Hz, 1H), 4.63 (m, 1H), 3.96 (s, 3H), 1.38 (m, 6H).
Name
3-(4-isopropoxyphenyl)-6-methoxyisoquinolin-1(2H)-one
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Yield
67.4%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[NH:12][C:13](=O)[C:14]3[C:19]([CH:20]=2)=[CH:18][C:17]([O:21][CH3:22])=[CH:16][CH:15]=3)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:26]>>[Cl:26][C:13]1[C:14]2[C:19](=[CH:18][C:17]([O:21][CH3:22])=[CH:16][CH:15]=2)[CH:20]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:6][CH:7]=2)[N:12]=1

Inputs

Step One
Name
3-(4-isopropoxyphenyl)-6-methoxyisoquinolin-1(2H)-one
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)C=1NC(C2=CC=C(C=C2C1)OC)=O
Name
Quantity
11 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get crude compound
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=CC(=CC=C12)OC)C1=CC=C(C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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